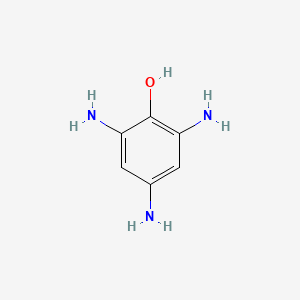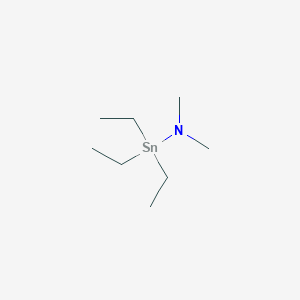
1,1,1-Triethyl-N,N-dimethylstannanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Triethyl-N,N-dimethylstannanamine is an organotin compound with the molecular formula C8H21NSn. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications, particularly in industrial and agricultural settings.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-N,N-dimethylstannanamine can be synthesized through the reaction of triethylstannyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{(C2H5)3SnCl} + \text{(CH3)2NH} \rightarrow \text{(C2H5)3SnN(CH3)2} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1,1,1-Triethyl-N,N-dimethylstannanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
1,1,1-Triethyl-N,N-dimethylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC.
作用机制
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylstannanamine involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It can also interact with nucleic acids, potentially affecting gene expression. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,1,1-Triethyl-N,N-dimethylsilanamine: Similar structure but with silicon instead of tin.
1,1,1-Triethyl-N,N-dimethylgermanamine: Similar structure but with germanium instead of tin.
Uniqueness
1,1,1-Triethyl-N,N-dimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and different coordination chemistry, making it valuable in specific industrial and research applications.
属性
CAS 编号 |
1066-84-8 |
|---|---|
分子式 |
C8H21NSn |
分子量 |
249.97 g/mol |
IUPAC 名称 |
N-methyl-N-triethylstannylmethanamine |
InChI |
InChI=1S/C2H6N.3C2H5.Sn/c1-3-2;3*1-2;/h1-2H3;3*1H2,2H3;/q-1;;;;+1 |
InChI 键 |
RFNJJNTXKATYJI-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


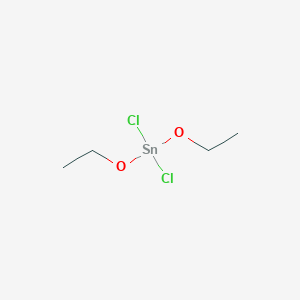
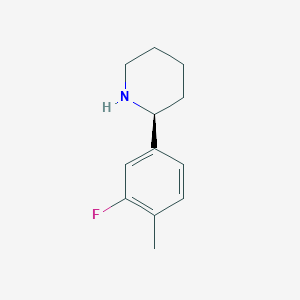
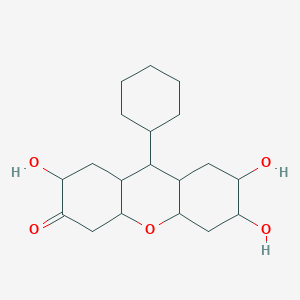
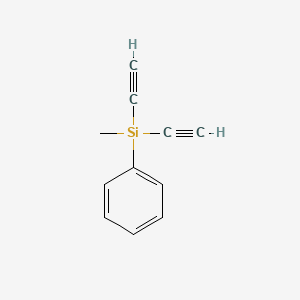

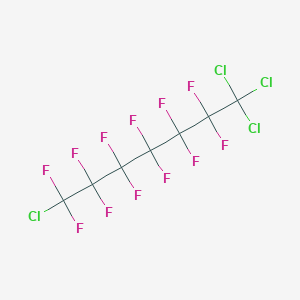
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)


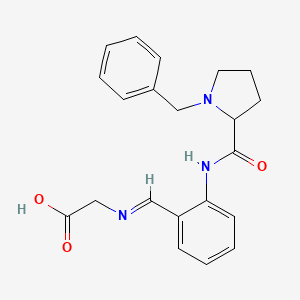
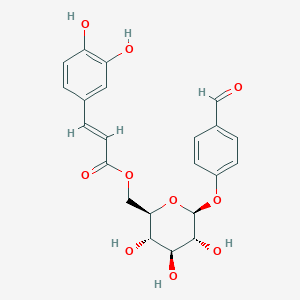
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
